An In-depth Technical Guide to 5-O-Desmethyl Donepezil-d5
An In-depth Technical Guide to 5-O-Desmethyl Donepezil-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, biological context, and analytical methodologies related to 5-O-Desmethyl Donepezil-d5. It is intended to serve as a technical resource for professionals engaged in pharmaceutical research and development.
Introduction
5-O-Desmethyl Donepezil-d5 is the deuterium-labeled form of 5-O-Desmethyl Donepezil, a primary metabolite of the drug Donepezil.[1][2][3] Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, prescribed for the treatment of dementia associated with Alzheimer's disease.[4][5][6] The deuterated analog serves as an internal standard for quantitative bioanalytical assays and as a tracer in metabolic studies.[1][2] Deuterium substitution can potentially influence the pharmacokinetic and metabolic profiles of a drug, a factor of consideration in its application.[1][2]
Chemical and Physical Properties
The fundamental chemical and physical properties of 5-O-Desmethyl Donepezil-d5 are summarized below. These properties are essential for its handling, formulation, and analysis.
Table 1: General Chemical Properties of 5-O-Desmethyl Donepezil-d5
| Property | Value | Source |
| Chemical Name | 5-hydroxy-6-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one | [1] |
| Molecular Formula | C₂₃H₂₂D₅NO₃ | [2][7] |
| Molecular Weight | 370.5 g/mol | [2][3][7] |
| Exact Mass | 370.23 Da | [1] |
| CAS Number | 1189929-21-2 | [1][2][8] |
| Appearance | Solid at room temperature | [1] |
| Purity | >95% (HPLC) | [9] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| LogP | 3.996 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Heavy Atom Count | 27 | [1] |
| Complexity | 496 | [1] |
| SMILES | COC1=C(O)C=C2CC(CC3CCN(CC4=C([2H])C([2H])=C([2H])C([2H])=C4[2H])CC3)C(=O)C2=C1 | [1] |
| InChI Key | DSMISVLYMKJMLP-VIQYUKPQSA-N | [1] |
Biological Context: Metabolism of Donepezil
5-O-Desmethyl Donepezil is a metabolite of Donepezil, formed primarily through O-demethylation mediated by cytochrome P450 enzymes (CYP3A and CYP2D6).[10] The metabolism of Donepezil is extensive, involving several pathways including O-demethylation, N-debenzylation, hydroxylation, and N-oxidation.[10][11] These phase I metabolites can be further conjugated with glucuronic acid or sulfurous acid before excretion.[10] While the pharmacological activity of 5-O-Desmethyl Donepezil is reported as unknown or not fully characterized, other metabolites like 6-O-desmethyl donepezil and donepezil-cis-N-oxide are known to be pharmacologically active.[5][6][12]
Caption: Metabolic pathways of Donepezil leading to primary metabolites.
Experimental Protocols
Accurate quantification of 5-O-Desmethyl Donepezil-d5 and its non-labeled counterpart is critical in pharmacokinetic and metabolic studies. Below are detailed analytical methods cited in the literature.
A high-performance liquid chromatography (HPLC) method has been developed for the simultaneous detection of Donepezil and its three main metabolites, including 5-O-Desmethyl Donepezil (5DD), from plasma samples.[12]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Alkalinize plasma samples.
-
Perform extraction using a solvent mixture of n-hexane/dichloromethane/ethylacetate (45:40:15). Disopyramide is used as the internal standard.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.[12]
-
-
Chromatographic Conditions:
-
Column: X-Terra, RP8
-
Mobile Phase: Acetonitrile (85%) : 1% Acetic Acid (15%)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 50 µL
-
Detection: Photometric and fluorimetric detectors are used in tandem. Donepezil, 5DD, and Donepezil-N-oxide are fluorescent, while 6-O-desmethyl donepezil is non-fluorescent.[12]
-
-
Performance:
-
Linearity: 10-100 ng/mL range
-
Quantitation Limits: 0.1-0.3 ng/mL for fluorescent compounds; 1.2-4.3 ng/mL for photometric compounds.[12]
-
Caption: Workflow for HPLC-based analysis of Donepezil metabolites in plasma.
For higher sensitivity and selectivity, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is available for the simultaneous determination of Donepezil and its active metabolite, 6-O-desmethyl donepezil.[13] While this protocol focuses on the 6-O-desmethyl metabolite, its principles are directly applicable to the analysis of 5-O-Desmethyl Donepezil.
-
Sample Preparation (Solid-Phase Extraction):
-
Use 500 µL aliquots of human plasma.
-
Perform solid-phase extraction (SPE) using Waters Oasis HLB cartridges.[13]
-
-
Chromatographic Conditions:
-
Column: Waters Novapak C18 (150 mm x 3.9 mm, 4 µm)
-
Mobile Phase: Isocratic conditions (details not specified in abstract)
-
Run Time: 6.0 minutes[13]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Ion Electrospray
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Donepezil: m/z 380.1 → 91.2
-
6-O-desmethyl donepezil: m/z 366.3 → 91.3
-
Galantamine (Internal Standard): m/z 288.2 → 213.2[13]
-
-
-
Performance:
-
Linearity: 0.02–10.0 ng/mL for 6-O-desmethyl donepezil.[13]
-
Caption: General workflow for LC-MS/MS quantification of Donepezil metabolites.
For in vivo studies, 5-O-Desmethyl Donepezil-d5 can be prepared in various formulations. A common method involves initial dissolution in an organic solvent followed by dilution in a vehicle suitable for administration.
-
DMSO-based Formulation:
-
Prepare a stock solution by pre-dissolving the compound in DMSO.
-
To the DMSO stock solution, add PEG300 and mix until clear.
-
Add Tween 80 and mix until clear.
-
Finally, add ddH₂O to reach the desired final concentration and mix thoroughly.[1]
-
-
Alternative Formulations: Other reported oral formulations include dissolving in PEG400, suspending in 0.2% Carboxymethyl cellulose, or dissolving in a mixture of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.[1]
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound.
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Source:[1]
The product is noted to be stable at ambient temperature for short periods, such as during ordinary shipping.[1]
References
- 1. 5-O-Desmethyl donepezil-d5 I CAS#: 1189929-21-2 I deuterium labeled 5-O-Desmethyl donepezil I InvivoChem [invivochem.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. alfagen.com.tr [alfagen.com.tr]
- 4. scispace.com [scispace.com]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. go.drugbank.com [go.drugbank.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Page loading... [guidechem.com]
- 9. 5-O-Desmethyl Donepezil | LGC Standards [lgcstandards.com]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitation of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma by a selective and sensitive liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
